Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-
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Overview
Description
Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of iodine catalysis to facilitate the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound often leverage scalable synthetic routes that ensure high yield and purity. Techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyrazine derivatives with various functional groups, while substitution reactions can introduce different substituents on the aromatic ring .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the nitrogen positioning within the ring.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar scaffold but different heteroatom arrangements.
Uniqueness
Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
787591-13-3 |
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Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,16) |
InChI Key |
UWZGXINUEGXTKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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